Diisooctyl sebacate

Übersicht

Beschreibung

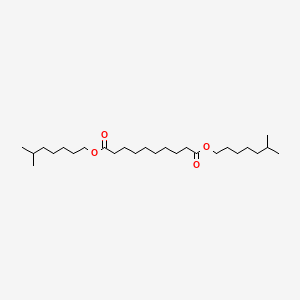

Diisooctyl sebacate is an organic compound with the chemical formula C26H50O4. It is a diester derived from sebacic acid and 2-ethylhexanol. This compound is a colorless, oily liquid commonly used as a plasticizer in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diisooctyl sebacate is synthesized through the esterification of sebacic acid with 2-ethylhexanol. The reaction typically involves heating sebacic acid with an excess of 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in large reactors, and the water by-product is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: Diisooctyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Esterification: Sebacic acid and 2-ethylhexanol in the presence of an acid catalyst.

Hydrolysis: this compound can be hydrolyzed back to sebacic acid and 2-ethylhexanol using a strong base like sodium hydroxide.

Oxidation: Under oxidative conditions, this compound can be converted to sebacic acid and other oxidation products.

Major Products:

Esterification: this compound.

Hydrolysis: Sebacic acid and 2-ethylhexanol.

Oxidation: Sebacic acid and other oxidation products.

Wissenschaftliche Forschungsanwendungen

Diisooctyl sebacate is a dibasic ester derived from sebacic acid and isooctanol. It is primarily used as a plasticizer in various applications, including polymers, coatings, and adhesives. This article explores the scientific research applications of this compound, highlighting its properties, benefits, and case studies that illustrate its use across different industries.

Plasticizer in Polymers

This compound is widely utilized as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its low volatility and excellent compatibility with various resins improve the processing and mechanical properties of the final products.

Case Study: PVC Films

A study investigated the effects of this compound on PVC films' mechanical properties. The incorporation of this compound resulted in increased elongation at break and reduced tensile strength, indicating enhanced flexibility without compromising structural integrity. The optimal concentration was found to be around 30% by weight for achieving desired flexibility without excessive loss of strength.

Coatings and Adhesives

In coatings and adhesives, this compound serves to improve adhesion properties and flexibility. It enhances the performance of water-based coatings, making them more resistant to cracking and peeling.

Case Study: Water-Based Coatings

Research demonstrated that adding this compound to water-based acrylic coatings significantly improved their flexibility and resistance to environmental factors. The study showed a reduction in crack formation during thermal cycling tests, which is crucial for outdoor applications.

Biomedical Applications

This compound has been explored for use in biomedical applications due to its biocompatibility and non-toxicity. It is being investigated as a potential material for drug delivery systems and medical devices.

Case Study: Drug Delivery Systems

A study focused on the formulation of biodegradable microspheres using this compound as a carrier for controlled drug release. The results indicated that the compound effectively encapsulated drugs while providing a sustained release profile over an extended period, making it suitable for therapeutic applications.

Textile Industry

In the textile industry, this compound is used as a softening agent in synthetic fibers, enhancing their feel and drapability.

Case Study: Synthetic Fibers

Wirkmechanismus

Diisooctyl sebacate exerts its effects primarily through its plasticizing properties. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This mechanism is crucial in applications where enhanced flexibility and durability are required, such as in PVC products .

Vergleich Mit ähnlichen Verbindungen

Dioctyl sebacate: Another diester of sebacic acid, commonly used as a plasticizer.

Diisodecyl phthalate: A phthalate ester used as a plasticizer with similar properties.

Diisononyl phthalate: Another phthalate ester with comparable applications.

Uniqueness: Diisooctyl sebacate is unique due to its excellent low-temperature performance and high thermal stability. It offers superior flexibility and durability compared to other plasticizers, making it particularly suitable for applications requiring high-performance materials .

Biologische Aktivität

Diisooctyl sebacate (DOS), also known as dioctyl sebacate, is a diester derived from sebacic acid and 2-ethylhexanol. It is primarily utilized as a plasticizer in various applications, including plastics, coatings, and personal care products. This article explores the biological activity of DOS, focusing on its toxicity, potential health effects, and environmental impact.

- Chemical Formula : C22H42O4

- Molecular Weight : 370.57 g/mol

- Appearance : Colorless to pale yellow liquid

DOS is used extensively due to its excellent compatibility with various polymers and its ability to enhance flexibility and durability. It is particularly favored in the production of polyvinyl chloride (PVC) products.

Acute Toxicity

Research indicates that the acute oral toxicity of DOS is low. In studies involving male and female albino rats, the LD50 (lethal dose for 50% of the population) was found to exceed 4560 mg/kg, suggesting a relatively safe profile for oral exposure . Additional studies have reported LD50 values ranging from 2000 mg/kg to over 17,000 mg/kg in different animal models, indicating a consistent pattern of low acute toxicity across species .

| Study Type | Species | LD50 (mg/kg) |

|---|---|---|

| Oral Toxicity | Rats | >4560 |

| Oral Toxicity | Mice | >2000 |

| Oral Toxicity (unpublished) | Rats | >12800 |

| Oral Toxicity | Mice | 9500 |

Dermal Toxicity

The dermal toxicity of DOS has been assessed with similar findings. An LD50 of greater than 10,000 mg/kg was reported in guinea pigs treated with DOS . This suggests that the compound poses minimal risk through skin exposure.

Case Studies

A notable case series highlighted the occurrence of sebaceous gland hyperplasia in patients exposed to various compounds, including plasticizers like DOS. Although direct causation was not established, it raised questions about long-term exposure effects on skin health .

Environmental Impact

The environmental persistence of DOS has been evaluated in several studies. Its biodegradability is considered moderate, leading to concerns about accumulation in aquatic environments. Research has shown that DOS can act as a contaminant in indoor dust, raising potential health risks for humans through inhalation or dermal contact .

Regulatory Status

In terms of regulatory oversight, DOS is classified under various safety assessments by organizations such as the Consumer Product Safety Commission (CPSC). The CPSC's report indicates that while acute toxicity is low, further assessments are needed to evaluate chronic exposure risks fully .

Eigenschaften

IUPAC Name |

bis(6-methylheptyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-23(2)17-11-9-15-21-29-25(27)19-13-7-5-6-8-14-20-26(28)30-22-16-10-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYAVGUHWPLBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067287 | |

| Record name | Diisooctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27214-90-0 | |

| Record name | Diisooctyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD1TEK0P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.